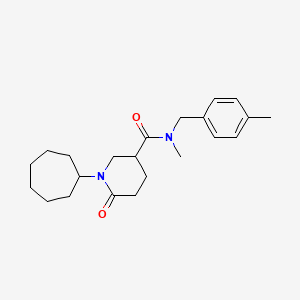
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide inhibits GABA aminotransferase, leading to increased levels of GABA in the brain. This enhances GABAergic neurotransmission, which has inhibitory effects on neuronal activity. This mechanism of action has potential applications in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to increase GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has inhibitory effects on neuronal activity, which may explain its potential therapeutic effects in neurological and psychiatric disorders. In addition, 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide in lab experiments is its potent and selective inhibition of GABA aminotransferase. This allows for precise modulation of GABAergic neurotransmission. However, one limitation is that 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has a relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is its potential therapeutic applications in neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. Another area of interest is its potential use as a cognitive enhancer or memory aid. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide on the brain.
Méthodes De Synthèse
The synthesis of 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide involves several steps, including the condensation of 4-methylbenzylamine with cycloheptanone, followed by N-methylation and piperidinecarboxylic acid coupling. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown efficacy in animal models of epilepsy, anxiety, and addiction. In addition, 1-cycloheptyl-N-methyl-N-(4-methylbenzyl)-6-oxo-3-piperidinecarboxamide has been shown to enhance cognitive function and memory in animal models.
Propriétés
IUPAC Name |
1-cycloheptyl-N-methyl-N-[(4-methylphenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O2/c1-17-9-11-18(12-10-17)15-23(2)22(26)19-13-14-21(25)24(16-19)20-7-5-3-4-6-8-20/h9-12,19-20H,3-8,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCIXJQXDASHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)C(=O)C2CCC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-methylbutanamide](/img/structure/B5224184.png)
![4-[4-(4-chloro-3-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5224198.png)
![N-{2,2,2-trichloro-1-[(4-iodophenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5224200.png)
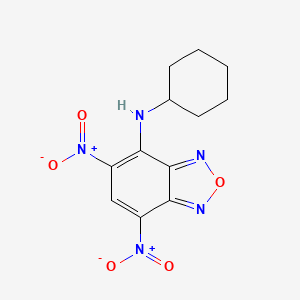

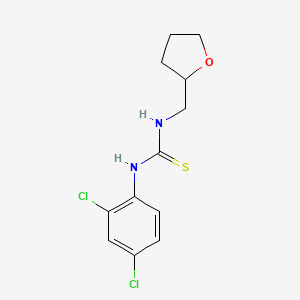
![N-{[1-(2-chlorobenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5224229.png)
![3-benzyl-4-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5224239.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(4-methylphenyl)thio]piperidine](/img/structure/B5224255.png)
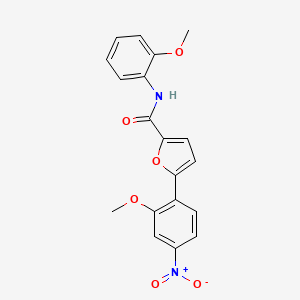
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-1-naphthylglycinamide](/img/structure/B5224270.png)
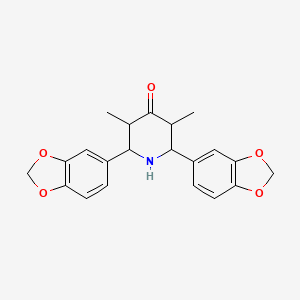
![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5224281.png)
